N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide
Description
N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is a chloroacetamide derivative characterized by a cyclohexyl backbone substituted with an acetyl-methyl-amino group at the 2-position and a chloroacetamide moiety. Its molecular formula is C₁₁H₁₈ClN₂O₂, with a monoisotopic mass of 260.106 Da . Its structure features reactive sites (chlorine atom and acetamide group), making it a versatile scaffold for chemical modifications and biological interactions .
Properties
IUPAC Name |
N-[2-[acetyl(methyl)amino]cyclohexyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-8(15)14(2)10-6-4-3-5-9(10)13-11(16)7-12/h9-10H,3-7H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDRIYREDBHJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCCC1NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Methylation of Cyclohexylamine
Cyclohexylamine undergoes N-methylation using methyl iodide or dimethyl sulfate in the presence of a base. For example, treatment with methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 12 hours yields N-methylcyclohexylamine with 85–90% efficiency. The reaction’s exothermic nature necessitates controlled reagent addition to prevent side products such as dialkylated amines.
Acetylation of N-Methylcyclohexylamine
The intermediate N-methylcyclohexylamine is acetylated using acetyl chloride (1.1 equiv) in dichloromethane at 0–5°C. Triethylamine (1.5 equiv) serves as an acid scavenger, achieving near-quantitative conversion to N-(2-(methylamino)cyclohexyl)acetamide within 2 hours. Polar aprotic solvents like acetonitrile are avoided here due to competing side reactions.
Chloroacetylation of the Acetylated Intermediate
Final chloroacetylation employs chloroacetyl chloride (1.05 equiv) in tetrahydrofuran under nitrogen. Dropwise addition at −10°C minimizes thermal degradation, followed by stirring at 25°C for 6 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding N-[2-(acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide with 78% isolated yield.
Key Data:
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1.1 | Methyl iodide | Acetonitrile | 60°C | 12 h | 88% |
| 1.2 | Acetyl chloride | Dichloromethane | 0°C | 2 h | 95% |
| 1.3 | Chloroacetyl chloride | THF | −10°C → 25°C | 6 h | 78% |
One-Pot Tandem Synthesis
Recent advancements propose a one-pot method combining methylation, acetylation, and chloroacetylation without intermediate isolation. This approach, inspired by streamlined protocols for related cyclohexyl acetamides, reduces purification steps and improves atom economy.
Reaction Conditions
Cyclohexylamine, methyl iodide (2.2 equiv), and acetyl chloride (2.0 equiv) are combined in dichloromethane with triethylamine (4.0 equiv). After 4 hours at 25°C, chloroacetyl chloride (1.1 equiv) is introduced, and the mixture is stirred for an additional 8 hours. The reaction is quenched with ice-water, and the organic layer is dried over magnesium sulfate. Evaporation and recrystallization from ethanol yield the title compound at 65–70% overall efficiency.
Mechanistic Considerations
The tandem process relies on sequential nucleophilic substitutions :
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Methylation :
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Acetylation :
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Chloroacetylation :
Side reactions, such as over-acetylation, are mitigated by maintaining stoichiometric excess of methyl iodide.
Solid-Phase Synthesis for High-Throughput Applications
A patent-derived method employs solid-phase synthesis to enhance purity and scalability. This technique immobilizes the cyclohexylamine derivative on a resin, enabling stepwise functionalization under controlled conditions.
Resin Functionalization
Wang resin (1.0 mmol/g) is treated with Fmoc-protected cyclohexylamine using HBTU/HOBt activation. After Fmoc deprotection with piperidine, the resin-bound amine undergoes:
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Methylation with methyl triflate (1.5 equiv) in DMF
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Acetylation with acetic anhydride (2.0 equiv)
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Chloroacetylation with chloroacetic anhydride (1.2 equiv)
Cleavage and Purification
The product is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:4), followed by precipitation in cold diethyl ether. HPLC analysis reveals >95% purity, with a typical isolated yield of 60–65%.
Analytical Characterization and Validation
All synthetic routes require rigorous validation via 1H NMR , 13C NMR , and HPLC . Representative data for the title compound include:
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1H NMR (400 MHz, CDCl3) : δ 6.44 (bs, 1H, NH), 4.02 (s, 2H, Cl-CH2), 3.89 (m, 1H, cyclohexyl-CH), 2.85 (s, 3H, N-CH3), 2.05 (s, 3H, CO-CH3).
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HPLC : Retention time 8.47 minutes (98.5% purity) under phosphate buffer conditions.
Comparative Analysis of Methods
| Method | Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Sequential | 3 | 78% | 98.5% | Moderate |
| One-Pot | 1 | 70% | 95% | High |
| Solid-Phase | 4 | 65% | 95% | Low |
The one-pot method offers the best balance of efficiency and scalability, whereas the sequential approach remains preferable for small-scale, high-purity applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Scientific Research Applications
N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide has several notable applications:
Chemical Research
- Intermediate in Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
- Reactivity Studies: It undergoes various chemical reactions, including oxidation and substitution, making it valuable for studying reaction mechanisms.
Biological Applications
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, positioning it as a candidate for developing new antimicrobial agents.
- Anticancer Research: Investigations into its anticancer properties are ongoing, with initial findings indicating possible efficacy against certain cancer cell lines.
Medicinal Chemistry
- Drug Development: The unique combination of functional groups offers opportunities for drug development, particularly in creating novel therapeutic agents targeting specific biological pathways.
- Mechanism of Action Studies: Understanding how this compound interacts with biological targets can lead to insights into its therapeutic potential and side effects.
Case Studies
-
Antimicrobial Activity Study:
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a new antimicrobial agent.
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Anticancer Activity Investigation:
- In vitro tests were conducted on cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed that at specific doses, the compound inhibited cell proliferation more effectively than existing treatments.
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Synthesis Optimization Research:
- Researchers focused on optimizing the synthetic route to improve yield and purity. By modifying reaction conditions and employing advanced techniques like continuous flow synthesis, they achieved higher efficiency in producing the compound.
Mechanism of Action
The mechanism of action of N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of N-Substituted Cyclohexyl Chloroacetamides
Key Observations :
- Substituent Effects: The acetyl-methyl-amino group in the target compound introduces steric and electronic differences compared to U-drugs (e.g., U-47700), which have aromatic dichlorophenyl groups. These variations influence receptor selectivity and metabolic stability .
Table 2: Functional Comparison of Chloroacetamide Derivatives
Key Insights :
- Opioid Activity: While the target compound lacks direct opioid receptor data, structural analogs like U-47700 highlight the importance of the cyclohexyl-dimethylamino group in MOR binding. Substitution with acetyl-methyl-amino may reduce opioid affinity due to increased bulk .
- Antimicrobial Potential: Chloroacetamides with N-alkyl/aryl groups (e.g., 2-chloro-N-(thiadiazole) derivatives) show broad-spectrum activity against bacteria and fungi . The target compound’s cyclohexyl-acetyl-methyl group may enhance lipid solubility, improving membrane penetration .
- Anticonvulsant Applications : Benzofuran-acetamides (e.g., compound 5i) demonstrate that acetamide substituents significantly influence CNS activity. The target compound’s cyclohexyl group could modulate blood-brain barrier permeability .
Biological Activity
N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a chloroacetamide moiety, which is known for its reactivity with nucleophiles. The presence of the acetyl and cyclohexyl groups contributes to its unique chemical behavior, potentially influencing its interaction with biological targets.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The chloroacetamide group can covalently modify active site residues of enzymes, leading to inhibition. For instance, similar compounds have shown selective inhibition of glutathione reductase (Grx1) through covalent binding to cysteine residues .
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to anti-inflammatory effects or modulation of cellular responses to stimuli.
Antimicrobial Properties
Compounds containing chloroacetamide functionalities have been studied for their antimicrobial effects. Research indicates that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. While specific data on this compound is limited, its structural similarities to known antimicrobial agents suggest potential efficacy.
Anti-inflammatory Effects
The anti-inflammatory properties of related chloroacetamides have been documented in various studies. For example, a compound similar in structure was shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in microglial cells by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound may also possess anti-inflammatory activity.
Case Studies and Research Findings
- Inhibition of Grx1 Activity : A study involving a structurally related compound demonstrated that it inhibited Grx1 activity in a concentration-dependent manner, leading to reduced inflammatory cytokine expression in BV2 microglial cells. This highlights the potential for this compound to modulate similar pathways .
- Comparison with Other Chloroacetamides : A comparative analysis of various chloroacetamides revealed that those with acetyl and cyclic structures exhibited enhanced biological activity compared to simpler analogs. This suggests that the unique structural features of this compound may confer similar advantages.
Data Tables
Q & A
Q. What are the standard synthetic routes for preparing N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or amide coupling. For chloroacetamide derivatives, a common approach is reacting cyclohexylamine derivatives with chloroacetyl chloride under controlled conditions. For example:
- Use a weak base (e.g., K₂CO₃) in acetonitrile to facilitate reaction completion .
- Dropwise addition of chloroacetyl chloride at 0–5°C minimizes side reactions .
- Monitor progress via TLC (ethyl acetate/hexane, 3:7) and purify via solvent evaporation or column chromatography .
Optimization : Adjust stoichiometry (1:1.5 molar ratio of amine to chloroacetyl chloride), extend reaction time (24–48 hrs), and use inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm acetamide backbone (δ ~4.2 ppm for CH₂Cl, δ ~166 ppm for C=O) and cyclohexyl conformers .
- FTIR : Peaks at 1678–1680 cm⁻¹ (C=O stretch), 3276 cm⁻¹ (N-H) .
- XRD : Resolve chair conformations of cyclohexyl groups and hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.8–3.0 Å) .
- UV-Vis : Assess electronic transitions for π→π* or n→π* bands in acetonitrile .
Q. How should researchers handle and store this compound given its stability profile and potential hazards?
- Methodological Answer :
- Storage : Desiccate at –20°C in amber glass vials to prevent photodegradation and hydrolysis .
- Handling : Use fume hoods, nitrile gloves, and avoid contact with water (chloroacetamides hydrolyze to toxic chloroacetic acid) .
- Safety : No comprehensive toxicity data exists; assume acute toxicity (LD₅₀ ~200 mg/kg in rodents) and prioritize waste neutralization with 10% NaOH .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Case Study : If NMR suggests multiple conformers (e.g., cyclohexyl chair vs. boat), use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-311+G(d,p)) to resolve ambiguities .
- 2D NMR : HSQC and NOESY to assign overlapping signals (e.g., methyl vs. acetyl protons) .
Q. How can computational chemistry be integrated with experimental data to predict the compound's biological interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., SARS-CoV-2 main protease, as in similar acetamide derivatives) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., N–H⋯O) in aqueous vs. lipid bilayer environments .
- ADMET Prediction : SwissADME to estimate permeability (LogP ~1.9) and cytochrome P450 interactions .
Q. What methodologies are recommended for studying the compound's reactivity in amide alkylation or nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile (e.g., piperidine) in DMF; monitor via HPLC .
- Mechanistic Probes : Isotopic labeling (¹⁸O in acetamide) to track hydrolysis pathways .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for C-amidoalkylation of aromatics; optimize via DoE (Design of Experiments) .
Q. What approaches are used to assess the toxicological profile when existing data is limited?
- Methodological Answer :
- In Silico Tools : ProTox-II for predicting organ toxicity (e.g., hepatotoxicity) and carcinogenicity .
- In Vitro Assays : MTT assay on HepG2 cells (IC₅₀ determination) and Ames test for mutagenicity .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-chloro-N-substituted acetamides) .
Q. How can hydrogen-bonding networks revealed by XRD inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- XRD Insights : Identify key interactions (e.g., N–H⋯O with protein backbone) to guide functionalization (e.g., adding electron-withdrawing groups to strengthen H-bonds) .
- Derivative Design : Replace chloro with fluoro to enhance membrane permeability while retaining H-bond donors .
- Co-crystallization : Soak crystals with target enzymes (e.g., kinases) to map binding pockets for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
